molecular formula C11H8BrF B1284183 1-(Bromomethyl)-7-fluoronaphthalene CAS No. 70631-50-4

1-(Bromomethyl)-7-fluoronaphthalene

Cat. No.: B1284183
CAS No.: 70631-50-4
M. Wt: 239.08 g/mol
InChI Key: VVYGMSYOLOXJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a fluorine atom at the seventh position on the naphthalene ring

Scientific Research Applications

1-(Bromomethyl)-7-fluoronaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

This would involve a discussion of how the compound interacts with other molecules at the atomic level, including the steps involved in its reactions .

Safety and Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications it may have .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-7-fluoronaphthalene typically involves the bromination of 7-fluoronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-7-fluoronaphthalene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution to specific positions on the naphthalene ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)naphthalene: Lacks the fluorine atom, leading to different reactivity and selectivity in chemical reactions.

    7-Fluoronaphthalene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(Chloromethyl)-7-fluoronaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity due to the difference in halogen electronegativity and bond strength.

Uniqueness

1-(Bromomethyl)-7-fluoronaphthalene is unique due to the combined presence of both a bromomethyl group and a fluorine atom on the naphthalene ring. This combination allows for selective reactivity in both nucleophilic and electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-7-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYGMSYOLOXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576441
Record name 1-(Bromomethyl)-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70631-50-4
Record name 1-(Bromomethyl)-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using general procedure A (Exp. 1.3.), 7-fluoro-1-methyl-naphthalene was reacted with N-bromosuccinimide to give 1-bromomethyl-7-fluoro-naphthalene as white solid. MS: 238.1 ([M]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-7-fluoronaphthalene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-7-fluoronaphthalene
Reactant of Route 3
1-(Bromomethyl)-7-fluoronaphthalene
Reactant of Route 4
1-(Bromomethyl)-7-fluoronaphthalene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-7-fluoronaphthalene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-7-fluoronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.